molecular formula C13H9F2NO B7837561 2',5-Difluorobiphenyl-2-carboxamide

2',5-Difluorobiphenyl-2-carboxamide

Cat. No.: B7837561
M. Wt: 233.21 g/mol
InChI Key: MZDBGJYFSBYBQS-UHFFFAOYSA-N
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Description

2',5-Difluorobiphenyl-2-carboxamide is a chemical compound characterized by the presence of a biphenyl core with two fluorine atoms and a carboxamide group. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2',5-Difluorobiphenyl-2-carboxamide typically involves the following steps:

  • Biphenyl Formation: The initial step involves the formation of biphenyl through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.

  • Fluorination: The biphenyl core is then subjected to fluorination to introduce fluorine atoms at the 2' and 5 positions.

  • Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to large-scale synthesis is common.

Chemical Reactions Analysis

Types of Reactions: 2',5-Difluorobiphenyl-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Substitution reactions can occur at the fluorine atoms or the carboxamide group, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Derivatives with different functional groups, such as esters, ethers, and halides.

Scientific Research Applications

2',5-Difluorobiphenyl-2-carboxamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: The compound is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2',5-Difluorobiphenyl-2-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

2',5-Difluorobiphenyl-2-carboxamide is unique due to its specific structural features, such as the presence of fluorine atoms and the carboxamide group. Similar compounds include:

  • Biphenyl-2-carboxamide: Lacks fluorine atoms.

  • 2',5-Difluorobiphenyl: Lacks the carboxamide group.

  • 2',5-Difluorobiphenyl-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of carboxamide.

Properties

IUPAC Name

4-fluoro-2-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDBGJYFSBYBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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